2-[4-({[5-(TERT-BUTYL)-2-METHYL-3-FURYL]CARBONYL}AMINO)ANILINO]-2-OXOACETIC ACID
Overview
Description
2-[4-({[5-(TERT-BUTYL)-2-METHYL-3-FURYL]CARBONYL}AMINO)ANILINO]-2-OXOACETIC ACID is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a furan ring, a tert-butyl group, and an oxoacetic acid moiety, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-({[5-(TERT-BUTYL)-2-METHYL-3-FURYL]CARBONYL}AMINO)ANILINO]-2-OXOACETIC ACID typically involves multiple steps, including the formation of the furan ring, introduction of the tert-butyl group, and coupling with an aniline derivative. Common reagents used in these reactions include tert-butyl bromide, methyl furan, and various coupling agents such as EDCI and HOBt .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-({[5-(TERT-BUTYL)-2-METHYL-3-FURYL]CARBONYL}AMINO)ANILINO]-2-OXOACETIC ACID can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl group may produce alcohol derivatives.
Scientific Research Applications
2-[4-({[5-(TERT-BUTYL)-2-METHYL-3-FURYL]CARBONYL}AMINO)ANILINO]-2-OXOACETIC ACID has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-({[5-(TERT-BUTYL)-2-METHYL-3-FURYL]CARBONYL}AMINO)ANILINO]-2-OXOACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-(tert-Butylcarbonylamino)phenylboronic acid
- tert-Butyl (substituted benzamido)phenylcarbamate derivatives
Uniqueness
What sets 2-[4-({[5-(TERT-BUTYL)-2-METHYL-3-FURYL]CARBONYL}AMINO)ANILINO]-2-OXOACETIC ACID apart is its unique combination of functional groups, which provides a distinct set of chemical properties and potential applications. The presence of the furan ring, tert-butyl group, and oxoacetic acid moiety allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and development.
Properties
IUPAC Name |
2-[4-[(5-tert-butyl-2-methylfuran-3-carbonyl)amino]anilino]-2-oxoacetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-10-13(9-14(25-10)18(2,3)4)15(21)19-11-5-7-12(8-6-11)20-16(22)17(23)24/h5-9H,1-4H3,(H,19,21)(H,20,22)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIXOUSBHXFWHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(C)(C)C)C(=O)NC2=CC=C(C=C2)NC(=O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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